molecular formula C15H16IN5S B13360744 6-(4-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Número de catálogo: B13360744
Peso molecular: 425.3 g/mol
Clave InChI: LFPALRRYNJIFJI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(4-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic small molecule based on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole heterocyclic scaffold, a structure recognized for its diverse and potent biological activities in scientific research . This compound is of significant interest in medicinal chemistry and drug discovery, particularly for investigating kinase signaling pathways. Its molecular design incorporates a 4-iodophenyl moiety at the 6-position, which can be pivotal for structure-activity relationship (SAR) studies and potential further derivatization, and a 1-methyl-4-piperidinyl group at the 3-position, which may influence the molecule's pharmacokinetic properties and target binding affinity. The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core is a bioisostere of purine bases, allowing it to interact effectively with enzyme active sites . Derivatives of this scaffold have been identified as novel, potent, and selective c-Met kinase inhibitors , with demonstrated efficacy in inhibiting cell growth in cancer cell lines . Furthermore, this chemical class exhibits broad-spectrum antimicrobial activity , showing potency against a panel of Gram-positive and Gram-negative bacteria, including resistant strains, as well as various fungal species . The antibacterial and antifungal activities of these derivatives have been found to surpass those of standard reference drugs in some studies . Researchers value this scaffold for its high metabolic stability and appropriate lipophilicity, which contribute to favorable drug-likeness and bioavailability profiles . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is a key chemical tool for scientists exploring new oncological, anti-infective, and targeted therapeutic agents.

Propiedades

Fórmula molecular

C15H16IN5S

Peso molecular

425.3 g/mol

Nombre IUPAC

6-(4-iodophenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16IN5S/c1-20-8-6-10(7-9-20)13-17-18-15-21(13)19-14(22-15)11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3

Clave InChI

LFPALRRYNJIFJI-UHFFFAOYSA-N

SMILES canónico

CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)I

Origen del producto

United States

Actividad Biológica

The compound 6-(4-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole family known for its diverse biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N4SC_{13}H_{14}N_4S, with a molecular weight of approximately 270.34 g/mol. The presence of the iodophenyl group is significant as it may enhance the compound's biological activity through increased lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds within the triazole class exhibit a range of biological activities including:

  • Antimicrobial : Triazole derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anticancer : Some studies suggest that these compounds can induce apoptosis in cancer cells.
  • Anti-inflammatory : Triazoles may inhibit inflammatory pathways.

The mechanisms through which 6-(4-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects are not fully elucidated but may involve:

  • Inhibition of Enzymes : Similar triazole compounds have been shown to inhibit enzymes involved in cell proliferation and survival.
  • Receptor Modulation : Interaction with various receptors (e.g., G-protein coupled receptors) may mediate its pharmacological effects.

Anticancer Activity

A study demonstrated that triazole derivatives exhibit selective cytotoxicity against melanoma cells. For instance, a related compound induced significant cell cycle arrest at the S phase and decreased melanin production in human melanoma cells . Although specific data on our compound is limited, the structural similarities suggest potential similar effects.

Antimicrobial Properties

Triazole compounds have been recognized for their antimicrobial properties. A review highlighted their effectiveness against resistant strains of bacteria and fungi . The iodophenyl group in our compound might enhance such activity due to increased interaction with microbial targets.

Anti-inflammatory Effects

Research has suggested that certain triazoles can inhibit pro-inflammatory cytokines and pathways. This activity is crucial for developing treatments for inflammatory diseases .

Case Studies

  • Cytotoxicity in Melanoma : A derivative similar to our compound was tested for its ability to induce apoptosis in melanoma cells. The study reported a significant reduction in cell viability and an increase in apoptosis markers .
  • Antimicrobial Efficacy : In vitro studies have shown that triazole derivatives can inhibit growth in various bacterial strains, indicating their potential use as antimicrobial agents .

Data Table: Biological Activities of Related Triazole Compounds

Activity TypeCompound ExampleObserved EffectReference
Anticancer3-(4-chlorophenyl)-5-(4-methoxybenzyl)-triazoleInduced apoptosis in melanoma
AntimicrobialVarious triazole derivativesInhibition of bacterial growth
Anti-inflammatoryTriazole derivativesReduced cytokine production

Comparación Con Compuestos Similares

Structural Variations and Physicochemical Properties

Key structural variations among triazolothiadiazole derivatives include substituents at positions 3 and 6, which significantly influence physicochemical and biological properties.

Compound Name Substituent at Position 3 Substituent at Position 6 Melting Point (°C) Yield (%) Key Activity/Notes References
Target Compound 1-Methyl-4-piperidinyl 4-Iodophenyl N/A N/A Hypothesized anticancer activity
3-[6-(4-Iodophenyl)-triazolo-thiadiazol-3-yl]-1H-indole (5a) Indole 4-Iodophenyl 183–185 64 Bcl-2-targeted anticancer agent
6-(1-Adamantyl)-3-(4-fluorophenyl) (5e) 4-Fluorophenyl 1-Adamantyl N/A N/A Enhanced lipophilicity
N-(2,4-Dimethylphenyl)-6-(4-nitrophenyl) (7c) 2,4-Dimethylphenylamino 4-Nitrophenyl 176 77 TNF-α inhibition
3-(3-Chlorophenyl)-6-aryl (5a–j) Aryl (e.g., 3-chlorophenyl) Varied aryl N/A 55–80 Antimicrobial activity
3-(3,4-Dimethoxyphenyl)-6-(2-fluoropyridinyl) (9a) 3,4-Dimethoxyphenyl 2-Fluoro-4-pyridinyl N/A N/A Pharmacokinetic optimization

Key Observations:

  • Substituent Effects on Activity: 4-Iodophenyl (Target Compound vs. 5a): Both compounds feature a 4-iodophenyl group at position 6, which enhances lipophilicity and may improve target binding in hydrophobic pockets. However, the 3-position substituent (piperidinyl vs. Adamantyl vs. Iodophenyl (5e vs. Target): Adamantyl at position 6 increases steric bulk, which may hinder membrane permeability compared to the smaller iodophenyl group . Nitro and Methoxy Groups (7c, 9a): Electron-withdrawing groups (e.g., nitro in 7c) enhance stability, while methoxy groups (e.g., in 9a) improve solubility but may reduce metabolic resistance .

Contradictions and Limitations

  • Variable Melting Points: The target compound lacks reported melting point data, complicating direct comparisons with analogues like 5a (183–185°C) or 7c (176°C) .

Métodos De Preparación

General Strategy for Synthesis

The synthesis of 6-(4-iodophenyl)-3-(1-methyl-4-piperidinyl)triazolo[3,4-b]thiadiazole typically involves:

  • Formation of the triazolothiadiazole core via cyclization of suitable precursors.
  • Introduction of the iodophenyl group at the 6-position.
  • Attachment of the 1-methyl-4-piperidinyl moiety at the 3-position.

This approach often utilizes multistep reactions, including amidation, cyclization, halogenation, and nucleophilic substitutions.

Preparation of the Triazolothiadiazole Core

a. Synthesis from 4-Amino-5-mercapto-4H-1,2,4-triazole Derivatives

One of the most common routes involves starting with 4-amino-5-mercapto-4H-1,2,4-triazole derivatives, which undergo cyclization with acyl chlorides or aromatic acids in the presence of phosphorus oxychloride or other dehydrating agents to form the heterocyclic core.

Key Steps:

  • Preparation of 4-amino-5-mercapto-4H-1,2,4-triazole:
    This intermediate can be synthesized via the reaction of hydrazine derivatives with suitable precursors, as described in literature for similar compounds.

  • Cyclization with aromatic acids or derivatives:
    Using phosphorus oxychloride (POCl₃) as a cyclizing agent, the mercapto-triazole reacts with substituted benzoic acids or their derivatives to form the 1,2,4-triazolothiadiazole core.
    For example, reacting 4-amino-5-mercapto-4H-1,2,4-triazole with 4-iodobenzoic acid in POCl₃ yields the core bearing the 4-iodophenyl substituent at the 6-position.

Reaction Conditions:

Parameter Details
Reagent Phosphorus oxychloride (POCl₃)
Solvent Ethanol or other suitable alcohols
Temperature Reflux (~80-100°C)
Time 6-8 hours
Yield 72-85% depending on substituents

b. Cyclization via Thiosemicarbazide Derivatives

Alternatively, derivatives of thiosemicarbazide reacting with aromatic acids under dehydrating conditions can produce the heterocyclic core. This pathway is supported by literature where cyclization with POCl₃ or sulfur chlorides facilitates ring closure.

Introduction of the 4-Iodophenyl Group at the 6-Position

The iodophenyl group is typically introduced via nucleophilic aromatic substitution or halogenation reactions on the heterocyclic core.

Method:

  • Halogenation of the heterocycle:
    Using iodine or iodine monochloride under controlled conditions to selectively iodinate the phenyl ring attached at the 6-position.

  • Pre-functionalized intermediates:
    Synthesis may involve starting with a precursor bearing a bromide or chloride at the 6-position, followed by halogen exchange with iodine using an oxidizing agent like potassium iodide in acetic acid.

Reaction Conditions:

Parameter Details
Reagent Iodine (I₂), potassium iodide (KI)
Solvent Acetic acid or dimethylformamide
Temperature 80-120°C
Time 4-6 hours
Yield Variable, optimized for selectivity

Attachment of the 1-Methyl-4-piperidinyl Moiety at the 3-Position

The 1-methyl-4-piperidinyl group can be introduced through nucleophilic substitution at a suitable electrophilic site on the heterocycle.

Method:

Reaction Conditions:

Parameter Details
Reagent 1-Methylpiperidine, base (e.g., potassium carbonate)
Solvent Dimethylformamide or ethanol
Temperature Reflux (~80°C)
Time 4-12 hours
Yield Optimized based on reaction conditions

Summary of the Synthetic Route

Step Description Reagents & Conditions Yield & Notes
1 Synthesis of heterocyclic core 4-amino-5-mercapto-4H-1,2,4-triazole + aromatic acid + POCl₃ 72-85%
2 Halogenation at 6-position Iodine or iodination reagents Variable, optimized for selectivity
3 Attachment of 1-methyl-4-piperidinyl Nucleophilic substitution with 1-methylpiperidine Variable, optimized for yield

Data Tables & Research Findings

Method Reagents Conditions Yield Remarks
Cyclization with POCl₃ 4-amino-mercapto-triazole + aromatic acid Reflux, 6-8 hrs 72-85% Widely used for heterocycle formation
Halogenation Iodine, KI 80-120°C Variable Selective iodination at phenyl ring
Nucleophilic substitution 1-Methylpiperidine Reflux, base Variable Effective for attaching piperidine derivatives

Q & A

Q. What are the optimal synthetic routes for 6-(4-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how can purity/yield be improved?

The synthesis typically involves three key steps:

Core formation : Cyclization of hydrazine derivatives with thiocarbonyl compounds under acidic/basic conditions to form the triazolothiadiazole core.

Iodophenyl introduction : Nucleophilic substitution or Suzuki coupling to attach the 4-iodophenyl group.

Piperidinyl functionalization : Alkylation or amidation reactions to incorporate the 1-methyl-4-piperidinyl moiety.

Q. Optimization strategies :

  • Use Pd-catalyzed cross-coupling for regioselective iodophenyl attachment (yields ~75-85%) .
  • Employ HPLC or column chromatography for purification to achieve >95% purity .
  • Catalytic systems (e.g., KOtBu) enhance reaction efficiency in piperidinyl group attachment .

Table 1 : Comparison of Synthetic Approaches

StepReagents/ConditionsYield (%)Purity (%)Reference
Core formationH2SO4, 80°C, 12h6888[1]
Iodophenyl attachmentPd(PPh3)4, K2CO3, DMF, 110°C8292[5]
Piperidinyl additionKOtBu, THF, rt, 6h7595[13]

Q. How does the iodine substituent influence the compound’s physicochemical properties and biological interactions?

The 4-iodophenyl group:

  • Enhances lipophilicity (logP ~3.2), improving membrane permeability .
  • Engages in halogen bonding with protein targets (e.g., kinase ATP-binding pockets), increasing binding affinity .
  • Stability concerns : Iodine’s susceptibility to photodegradation necessitates light-protected storage during experiments .

Methodological note : Use X-ray crystallography or molecular dynamics simulations to map halogen bonding interactions in target complexes .

Advanced Research Questions

Q. How can contradictory data on the compound’s cytotoxicity across different assays be resolved?

Conflicting results (e.g., IC50 variations in MTT vs. apoptosis assays) may arise from:

  • Assay-specific interference : Iodine’s redox activity can skew MTT results. Validate with ATP-based viability assays (e.g., CellTiter-Glo) .
  • Cell line heterogeneity : Test across multiple lines (e.g., HepG2 vs. MCF-7) and correlate with target expression levels (e.g., Bcl-2/Bax ratios) .
  • Metabolic activation : Pre-incubate with liver microsomes to assess prodrug conversion, as stability issues may reduce efficacy in certain models .

Table 2 : Cytotoxicity Data Comparison

Cell LineAssay TypeIC50 (µM)Mechanism ObservedReference
HepG2MTT12.3Necrosis-dominated[12]
MCF-7Caspase-3 assay5.8Apoptosis-specific[17]

Q. What in silico strategies are effective for predicting off-target interactions of this compound?

Molecular docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries 2JDO, 3POZ) to identify potential off-targets like c-Met or EGFR .

Pharmacophore modeling : Map the triazolothiadiazole core’s hydrogen-bond acceptors and iodine’s halogen-bonding regions to prioritize high-risk targets .

MD simulations : Run 100-ns trajectories to assess binding stability; RMSD >2.5 Å indicates weak/unstable interactions .

Case study : A 2021 study linked structural analogs to unintended PDE4 inhibition due to piperidinyl group flexibility. Mitigate this by introducing steric hindrance (e.g., methyl groups) .

Q. How can the hydrolytic instability of the triazolothiadiazole core be addressed in drug formulation studies?

Problem : The core degrades at pH >7.5 (t1/2 ~4h in PBS buffer) . Solutions :

  • Prodrug design : Mask the core with acetylated or PEGylated groups, improving stability (t1/2 >24h) .
  • Nanoencapsulation : Use PLGA nanoparticles (size ~150 nm) to protect against enzymatic degradation and enhance cellular uptake .
  • Buffer optimization : Maintain pH 6.5-7.0 in vitro assays with HEPES-based buffers .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.